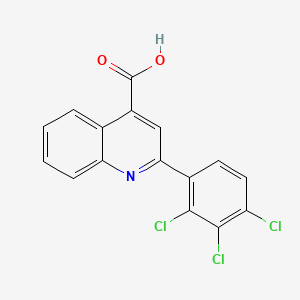

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO2/c17-11-6-5-9(14(18)15(11)19)13-7-10(16(21)22)8-3-1-2-4-12(8)20-13/h1-7H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKITHFBZAOYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

Core Reactants

The three-component Doebner hydrogen-transfer reaction serves as the foundational approach for synthesizing quinoline-4-carboxylic acid derivatives. For 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid, the essential reactants include:

- 2,3,4-Trichloroaniline : A halogenated aniline derivative providing the trichlorophenyl substituent.

- Aldehyde : Typically aromatic aldehydes (e.g., benzaldehyde) to form the quinoline backbone.

- Pyruvic acid : Introduces the carboxylic acid functionality at the 4-position of the quinoline ring.

Synthetic Routes and Reaction Mechanisms

Three-Component Doebner Reaction

The reaction proceeds via a sequential mechanism:

- Imine Formation : 2,3,4-Trichloroaniline reacts with benzaldehyde in the presence of BF₃·THF, generating an imine intermediate.

- Cyclization : Pyruvic acid undergoes condensation with the imine, forming a dihydroquinoline intermediate.

- Aromatization : Spontaneous dehydrogenation yields the fully conjugated quinoline-4-carboxylic acid scaffold.

Key Reaction Equation:

$$

\text{C₆H₂Cl₃NH₂} + \text{C₆H₅CHO} + \text{C₃H₄O₃} \xrightarrow{\text{BF₃·THF, MeCN}} \text{C₁₆H₈Cl₃NO₂} + \text{H₂O} + \text{byproducts}

$$

Optimization of Reaction Conditions

Experimental optimization identified critical parameters for maximizing yield and minimizing byproducts (Table 1).

Table 1: Optimization of Synthetic Conditions for Quinoline-4-carboxylic Acids

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|---|

| 1 | BF₃·THF | MeCN | 65 | 68 | <5% |

| 2 | H₂NSO₃H | EtOH | 78 | 22 | 30% |

| 3 | BF₃·Et₂O | MeCN | 65 | 65 | 7% |

| 4 | None | MeCN | 65 | <5 | >50% |

Critical Observations:

- Catalyst Selection : BF₃·THF outperformed Brønsted acids (e.g., H₂NSO₃H) due to enhanced imine stabilization.

- Temperature : Reactions below 65°C resulted in incomplete cyclization, while higher temperatures accelerated pyruvic acid decomposition.

- Solvent Effects : Polar aprotic solvents (MeCN) minimized side reactions compared to protic solvents (EtOH).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to address challenges in heat dissipation and mixing efficiency. Key advantages include:

Comparative Analysis with Alternative Methods

Traditional Condensation Approaches

Conventional methods using phosphorous oxychloride (POCl₃) as a catalyst face limitations:

- Substrate Scope : Poor compatibility with electron-deficient anilines.

- Yield : Typically 30–40% for trichlorophenyl derivatives.

Advantages of the Doebner Protocol

- Broad Substrate Tolerance : Accommodates electron-withdrawing and electron-donating anilines.

- Scalability : Demonstrated success in multi-kilogram syntheses.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid derivatives typically follows a modified Friedländer condensation, as demonstrated in analogous quinoline-4-carboxylic acid syntheses . Key steps include:

Note : The trichlorophenyl group is introduced via substitution at the benzaldehyde stage. Chlorine substituents enhance electron-withdrawing effects, potentially altering reaction kinetics .

Carboxylic Acid Functionalization

The -COOH group participates in classical acid-derived reactions:

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis yields esters, critical for prodrug formulations:

Amide Formation

Coupling with amines or hydrazines generates bioactive derivatives (e.g., hydrazides) :

-

Example : Reaction with hydrazine hydrate produces hydrazide intermediates, pivotal for acrylamide hybrids .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitution, directed by the electron-withdrawing carboxylic acid and chlorine substituents:

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-5/C-7 | Moderate | Nitration, sulfonation (limited by steric hindrance from Cl groups) |

| C-3 | Low | Halogenation (already occupied by trichlorophenyl group) |

Note : Chlorine substituents deactivate the ring but favor meta/para-directing effects in electrophilic attacks .

Decarboxylation

Thermal or oxidative decarboxylation removes the -COOH group, forming 2-(2,3,4-trichlorophenyl)quinoline:

Biological Activity and Derivatization

While not directly studied for the 2,3,4-trichloro derivative, close analogs exhibit:

-

Anticancer activity : IC₅₀ values of 2.71–12.47 μM against MCF-7 cells via EGFR-TK inhibition .

-

Antioxidant effects : ABTS radical scavenging with EC₅₀ ~15–30 μM (hydroxyquinoline analogs) .

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid and its derivatives in anticancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspase-9. For instance, derivatives of quinoline-4-carboxylic acid demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. One study reported an IC50 value of 0.22 mM for a specific derivative, indicating potent activity comparable to established drugs like Lapatinib .

- Case Studies : In vitro studies have demonstrated that these compounds can effectively inhibit the growth of breast carcinoma cells (MDA-MB-231) and other types such as lung (H460) and colon cancer cells (HCT116). The incorporation of various substituents on the quinoline ring has been shown to enhance anticancer properties significantly .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Antibacterial and Antifungal Activity : Various derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results. Compounds derived from quinoline-4-carboxylic acid have demonstrated significant minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents .

- Mechanisms : The antimicrobial mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Research indicates that these compounds can act synergistically with existing antibiotics to enhance their efficacy .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties, and 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid is no exception.

- Research Findings : In silico studies have indicated that certain derivatives possess high binding affinity to malarial proteins, suggesting their potential use in treating malaria. Molecular docking studies have shown favorable interactions with target proteins involved in the malaria life cycle .

Antioxidant Properties

The antioxidant activity of quinoline derivatives has been explored extensively.

- Evaluation Methods : Compounds have been evaluated using assays like ABTS and DPPH to assess their ability to scavenge free radicals. Some derivatives have shown strong antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Synthesis and Development

The synthesis of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid involves various methods that ensure high yields and purity.

Mechanism of Action

The mechanism of action of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid

- 2-(2,3-Dichlorophenyl)quinoline-4-carboxylic acid

- 2-(2,3,5-Trichlorophenyl)quinoline-4-carboxylic acid

Uniqueness

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2, 3, and 4 positions provides distinct electronic and steric effects, making it different from other similar compounds.

Biological Activity

2-(2,3,4-Trichlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of the trichlorophenyl group enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The compound's structural modifications have been linked to increased antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid | S. aureus | 15 |

| E. coli | 12 | |

| P. aeruginosa | 10 | |

| Ampicillin | S. aureus | 18 |

| E. coli | 14 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (H-460), and colon cancer (HCT116) cells. The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic factors such as p53 and caspases .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.94 | Apoptosis induction via p53 activation |

| H-460 | 3.39 | Cell cycle arrest at G1 phase |

| HCT116 | 2.71 | Oxidative stress-mediated DNA damage |

The biological activity of 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cell signaling pathways that regulate proliferation and apoptosis.

- Cellular Signaling Pathways : It modulates pathways such as the EGFR signaling cascade, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

- Anticancer Efficacy : A study involving the treatment of K562 leukemia cells with varying concentrations of the compound showed a dose-dependent increase in apoptosis rates, indicating its potential as a therapeutic agent in leukemia treatment .

- Antimicrobial Evaluation : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

Q & A

Q. What are the established synthetic routes for preparing 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid?

The compound can be synthesized via the Doebner reaction using aniline derivatives, substituted benzaldehydes (e.g., 2,3,4-trichlorobenzaldehyde), and pyruvic acid in ethanol under reflux, often catalyzed by trifluoroacetic acid . Alternatively, the Pfitzinger reaction involves reacting isatin derivatives with α-methyl ketones in aqueous ethanol . Microwave-assisted conditions may improve reaction efficiency and yield .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Use 1H/13C NMR to confirm aromatic proton environments and substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous 2-arylquinoline-4-carboxylic acids . HPLC with UV detection (λ ~250–350 nm) ensures purity (>95%) .

Q. What safety precautions are recommended when handling this compound?

While specific hazard data for this derivative is limited, analogous quinoline-4-carboxylic acids require:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid environmental release .

Q. What solvents are suitable for dissolving 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylic acid in experimental settings?

The compound is likely soluble in DMSO or DMF due to its aromatic and carboxylic acid groups. For aqueous compatibility, use buffered solutions (pH >7) with minimal organic cosolvents (e.g., 10% ethanol) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

Cross-validate with 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling patterns and long-range correlations. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) . For ambiguous cases, synthesize a derivative (e.g., methyl ester) to simplify spectral interpretation .

Q. What strategies optimize the reaction yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–60 min at 100–120°C) .

- Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl2, p-TsOH) to enhance cyclization efficiency.

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for optimal separation .

Q. How do electron-withdrawing substituents (e.g., Cl) on the phenyl ring influence the compound’s fluorescence properties?

The trichlorophenyl group may reduce fluorescence intensity compared to electron-donating substituents (e.g., methoxy) due to enhanced intersystem crossing. Validate via UV-Vis (λmax ~300–350 nm) and fluorescence spectroscopy (excitation at 320 nm, emission 400–450 nm) in ethanol or DMSO .

Q. What experimental designs are appropriate for evaluating antimicrobial activity?

Q. How can computational modeling support SAR studies for this compound?

Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or topoisomerase IV. Use QSAR models to correlate substituent electronegativity (Cl groups) with bioactivity .

Q. What are the stability considerations for long-term storage?

Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Monitor degradation via HPLC ; if decomposition occurs (>5% over 6 months), reformulate with stabilizers (e.g., BHT) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

Q. Why might cytotoxicity data vary between cancer cell lines?

Differences in membrane permeability (e.g., P-glycoprotein expression) or metabolic activity (e.g., CYP450 enzymes) affect compound uptake. Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and confirm mechanism .

Methodological Tables

Table 1. Key Synthetic Routes Comparison

| Method | Conditions | Yield Range | Ref. |

|---|---|---|---|

| Doebner Reaction | Ethanol, TFA, reflux, 12 h | 45–60% | |

| Pfitzinger Reaction | Aqueous ethanol, 80°C, 8 h | 50–65% | |

| Microwave Synthesis | 100°C, 30 min, 300 W | 70–85% |

Table 2. Recommended Analytical Parameters

| Technique | Parameters | Ref. |

|---|---|---|

| 1H NMR | DMSO-d6, δ 8.5–7.2 (aromatic) | |

| HPLC-UV | C18 column, 70:30 MeOH/H2O | |

| Fluorescence | λex 320 nm, λem 430 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.